(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chiral organic compound characterized by the presence of both amino and hydroxyl functional groups. Its molecular formula is , and it has a molecular weight of 260.13 g/mol. The compound features a brominated aromatic ring, which enhances its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The chirality of this compound is significant for its biological activity, making it a valuable subject of study in drug development and other scientific research areas.
(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL falls under the classification of amino alcohols. Its structure includes an amino group (-NH₂), a hydroxyl group (-OH), and a methoxy-substituted aromatic ring, which contribute to its unique properties and reactivity.
The synthesis of (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves several key steps:
The synthetic routes often require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Polar solvents like ethanol or methanol are commonly used during the reduction steps.
The molecular structure of (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can be represented by the following structural data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 260.13 g/mol |
IUPAC Name | (1S,2S)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |
InChI Key | FGSNBNPQIMTPQI-QUBYGPBYSA-N |
Canonical SMILES | CC(C(C1=CC(=CC(=C1)Br)OC)N)O |
The presence of the bromine atom at the aromatic ring significantly influences the compound's reactivity and potential biological interactions.
(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can undergo various chemical reactions:
These reactions are facilitated by specific reagents and conditions that promote selectivity and yield. For instance, oxidation reactions typically require careful monitoring to avoid overoxidation, while reductions may necessitate controlled hydrogenation conditions.
The mechanism by which (1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL exerts its effects largely depends on its application in biological systems:
Research indicates that compounds with similar structures often exhibit significant biological activities such as antioxidant properties, antimicrobial effects, and potential neuroactive effects due to their ability to interact with neurotransmitter systems.
(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a solid at room temperature with moderate solubility in polar solvents due to its functional groups.
The compound's chemical properties include:
Relevant data from studies suggest that its unique structure enhances its reactivity compared to non-chiral counterparts .
(1S,2S)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL has diverse applications across various fields:
Research continues into its applications in pharmacology and materials science, where its unique properties may offer advantages in developing novel therapeutic agents or materials.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: